

# 8-Aminoquinoline-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Scientific Advancement

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-Aminoquinoline-4-carboxylic acid

Cat. No.: B040990

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**8-Aminoquinoline-4-carboxylic acid**, a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8th position and a carboxylic acid at the 4th position, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural features, including the presence of multiple functional groups, impart a diverse range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of **8-aminoquinoline-4-carboxylic acid** and its derivatives, with a focus on its role in the development of novel therapeutic agents. The quinoline scaffold itself is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities[1].

## Physicochemical Properties

**8-Aminoquinoline-4-carboxylic acid** is a solid at room temperature with the molecular formula  $C_{10}H_8N_2O_2$  and a molecular weight of 188.18 g/mol.[2][3] Key physicochemical parameters are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	188.18 g/mol	[2][3]
CAS Number	121689-23-4	[2]
Appearance	Solid	[3]
Topological Polar Surface Area (TPSA)	76.21 Å <sup>2</sup>	[2]
logP	1.5152	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	1	[2]

## Synthesis of 8-Aminoquinoline-4-carboxylic Acid

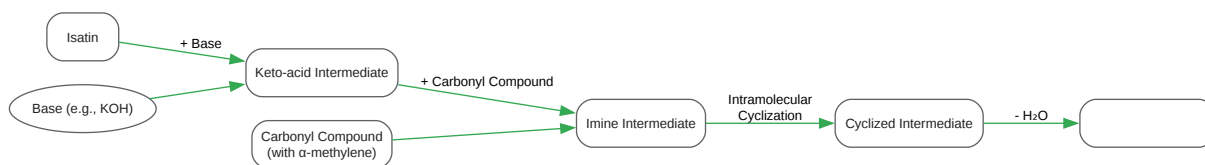
The synthesis of **8-aminoquinoline-4-carboxylic acid** can be achieved through several methods, with the Pfitzinger reaction being a prominent and widely utilized approach.[3]

### Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an  $\alpha$ -methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[4]

Reaction Mechanism:

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[4]



[Click to download full resolution via product page](#)

### Pfitzinger Reaction Mechanism for Quinoline-4-carboxylic Acid Synthesis.

#### Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative

This protocol is a general representation of the Pfitzinger reaction.

#### Materials:

- Isatin
- Appropriate carbonyl compound (e.g., a ketone with an  $\alpha$ -methylene group)
- Potassium hydroxide (KOH)
- Ethanol
- Water
- Hydrochloric acid (HCl) or Acetic acid for acidification
- Diethyl ether

#### Procedure:

- A solution of the ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.<sup>[5]</sup>
- After distillation of the majority of the solvent, water is added to the reaction mixture.<sup>[5]</sup>

- Neutral impurities are removed by extraction with diethyl ether.[5]
- The aqueous layer is then acidified with acetic acid to precipitate the crude product.[5]
- The precipitate is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

## Other Synthetic Methods

Microwave-assisted synthesis has been reported as an efficient method to increase reaction rates and yields of quinoline-4-carboxylic acid derivatives.[3][6] One-pot syntheses have also been developed to streamline the process and reduce reaction times.[3] The Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid, also provides a route to quinoline-4-carboxylic acids.[7]

## Spectroscopic Data

While specific spectroscopic data for the parent **8-aminoquinoline-4-carboxylic acid** is not readily available in a consolidated format, data for the parent 8-aminoquinoline and general characteristics for quinoline carboxylic acids are informative.

Spectroscopic Data for 8-Aminoquinoline	
<sup>1</sup> H NMR	Spectra available from various sources, showing characteristic aromatic proton signals.[8][9]
<sup>13</sup> C NMR	Spectra available, indicating the chemical shifts of the carbon atoms in the quinoline ring.
IR Spectra	Characteristic peaks for N-H stretching of the amino group and C=N and C=C stretching of the quinoline ring.[8]
Mass Spectrometry	GC-MS data shows a molecular ion peak corresponding to its molecular weight.[8]

For **8-aminoquinoline-4-carboxylic acid**, one would expect to see additional characteristic signals in the IR spectrum for the carboxylic acid O-H and C=O stretching, and in the <sup>13</sup>C NMR

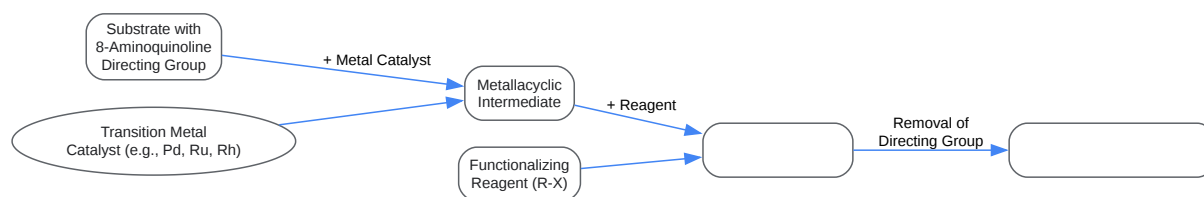
spectrum for the carboxylic acid carbon.

## Applications as a Heterocyclic Building Block

The true value of **8-aminoquinoline-4-carboxylic acid** lies in its utility as a versatile scaffold for the synthesis of a diverse array of derivatives with significant biological activities.

## Directing Group in C-H Functionalization

The 8-aminoquinoline moiety is a powerful bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[10] This allows for the selective introduction of various functional groups at positions that would otherwise be unreactive, providing an efficient route to complex molecules.



[Click to download full resolution via product page](#)

General Workflow for C-H Functionalization using 8-Aminoquinoline.

## Medicinal Chemistry Applications

Derivatives of **8-aminoquinoline-4-carboxylic acid** have demonstrated a broad spectrum of pharmacological activities, making this scaffold a focal point in drug discovery research.

The 8-aminoquinoline core is the basis for the antimalarial drugs primaquine and tafenoquine, which are crucial for eradicating the dormant liver stages of *Plasmodium vivax* and *P. ovale*. [6] [11] While the parent 8-aminoquinoline shows some activity, its derivatives exhibit significantly enhanced potency.

Compound/Derivative	Target/Strain	IC <sub>50</sub>	Reference(s)
8AQ Metal Complexes (1-6)	<i>P. falciparum</i> (K1, chloroquine-resistant)	100-1000 µg/mL	[12]
8-Aminoquinoline (free ligand)	<i>P. falciparum</i> (K1, chloroquine-resistant)	100-1000 µg/mL	[12]
Quinoline-4-carboxamide derivative (Hit 1)	<i>P. falciparum</i> (3D7)	120 nM	[13][14]
Optimized Quinoline-4-carboxamides (40, 43, 44)	<i>P. berghei</i> (in vivo)	ED <sub>90</sub> < 1 mg/kg	[13]

Numerous derivatives of quinoline and 8-aminoquinoline have shown potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways.

Compound/Derivative	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference(s)
8-AQ glycoconjugate 17	HCT 116 (colon)	116.4 ± 5.9	<a href="#">[15]</a>
8-AQ glycoconjugate 17	MCF-7 (breast)	78.1 ± 9.3	<a href="#">[15]</a>
Quinoline-4-carboxylic acid derivatives	Various	Potent inhibition reported	<a href="#">[16]</a>
Quinoline-based mTOR inhibitor (PQQ)	mTOR assay	0.064	<a href="#">[17]</a> <a href="#">[18]</a>
Quinazoline derivative (LU1501)	SK-BR-3 (breast)	10.16 ± 0.86	<a href="#">[19]</a>
Quinazoline derivative (LU1501)	HCC1806 (breast)	10.66 ± 1.01	<a href="#">[19]</a>
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid (P6)	SIRT3	7.2	<a href="#">[20]</a>
Quinoline-8-sulfonamide (9a)	C32 (amelanotic melanoma)	233.9 μg/mL	<a href="#">[21]</a>
Quinoline-8-sulfonamide (9a)	COLO829 (melanoma)	168.7 μg/mL	<a href="#">[21]</a>
Quinoline-8-sulfonamide (9a)	MDA-MB-231 (breast)	273.5 μg/mL	<a href="#">[21]</a>
Quinoline-8-sulfonamide (9a)	U87-MG (glioblastoma)	339.7 μg/mL	<a href="#">[21]</a>
Quinoline-8-sulfonamide (9a)	A549 (lung)	223.1 μg/mL	<a href="#">[21]</a>

Quinoline carboxylic acid derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.

Compound/Derivative	Assay	IC <sub>50</sub>	Reference(s)
Quinoline-4-carboxylic acids	LPS-induced inflammation in RAW264.7 cells	Appreciable anti-inflammatory affinities	[16]
Quinoline derivatives (17c, 24c)	LPS-induced nitric oxide release in J774 macrophages	Excellent inhibitory activities	[22]

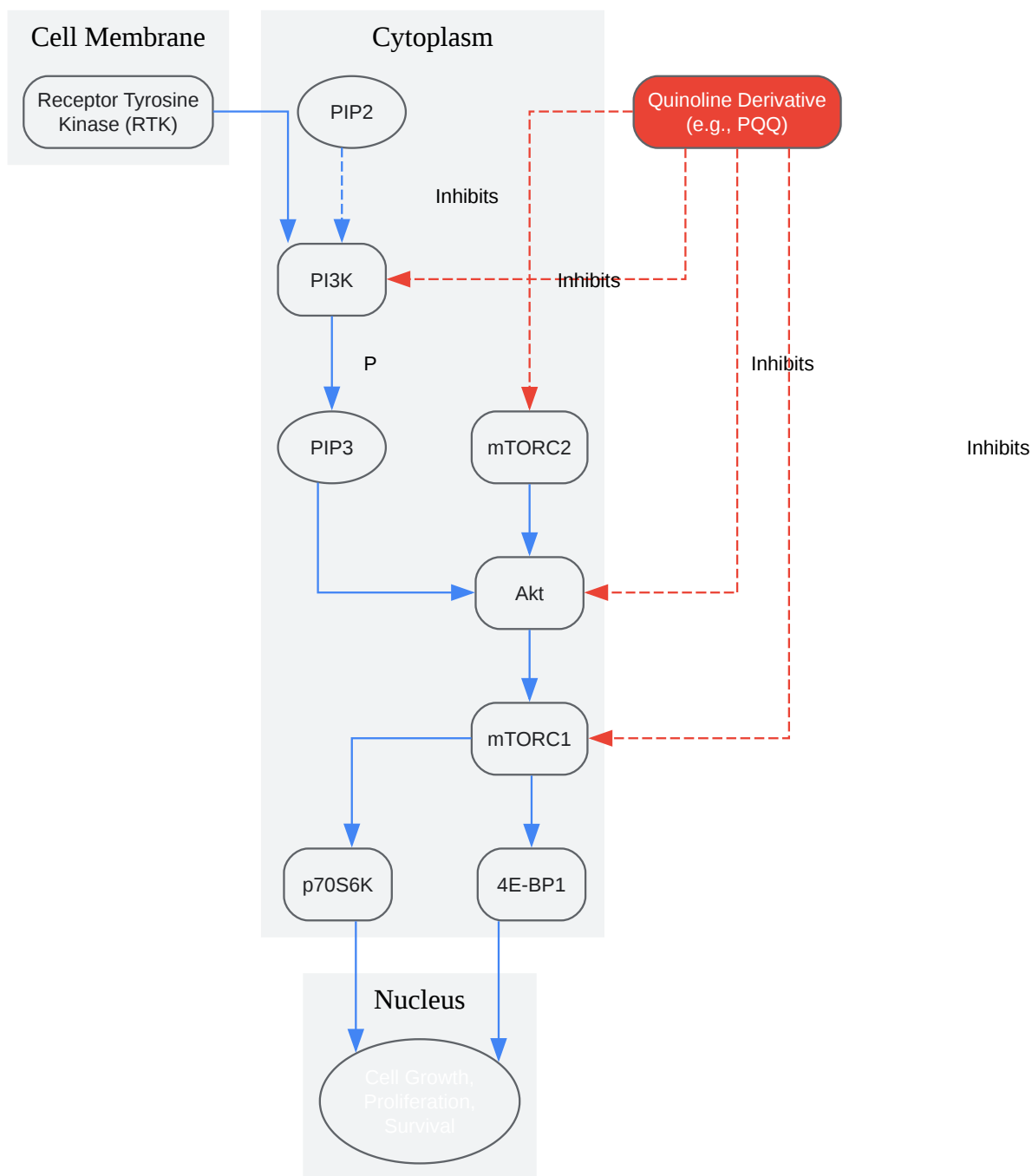
## Signaling Pathways Modulated by Quinoline Derivatives

A significant area of research focuses on the ability of quinoline derivatives to modulate key intracellular signaling pathways that are often dysregulated in diseases like cancer.

### PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[23] Several quinoline derivatives have been identified as potent inhibitors of this pathway, acting at different nodes of the cascade.[17][18][24][25]



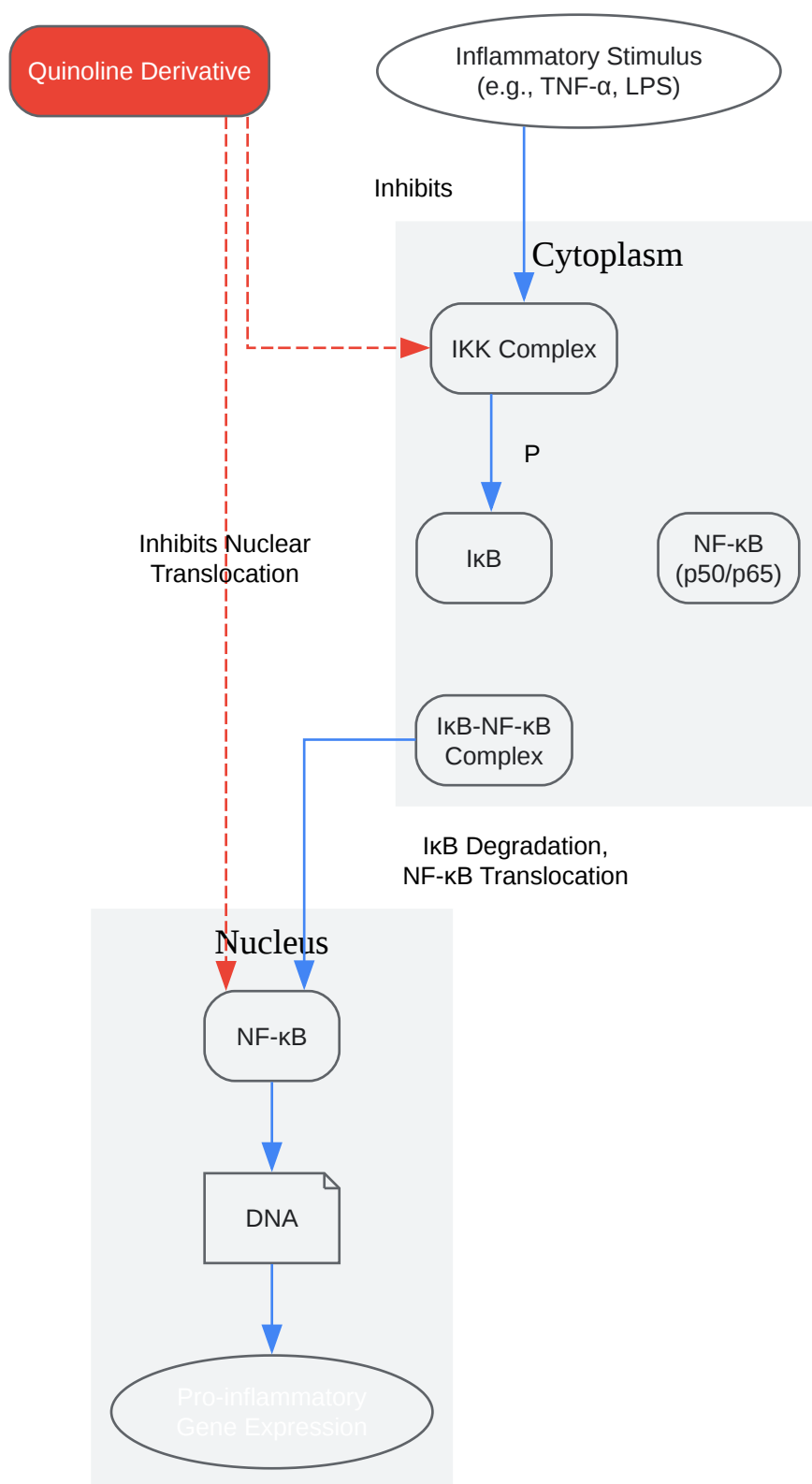


[Click to download full resolution via product page](#)

Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline Derivatives.

## NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in regulating inflammatory responses.<sup>[1][26]</sup> Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Quinoline derivatives have been shown to inhibit the NF- $\kappa$ B pathway, suggesting their potential as anti-inflammatory and anticancer agents.<sup>[19][22][27]</sup>



[Click to download full resolution via product page](#)

Inhibition of the NF-κB Signaling Pathway by Quinoline Derivatives.

## Conclusion

**8-Aminoquinoline-4-carboxylic acid** represents a highly valuable and versatile heterocyclic building block in contemporary chemical and pharmaceutical research. Its accessible synthesis and the rich reactivity of its functional groups have enabled the development of a vast library of derivatives with potent biological activities. The demonstrated efficacy of these compounds in targeting critical cellular pathways, such as PI3K/Akt/mTOR and NF- $\kappa$ B, underscores their therapeutic potential in areas of significant unmet medical need, including malaria, cancer, and inflammatory disorders. Future research efforts focused on the strategic modification of this privileged scaffold are poised to yield novel and improved therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Novel Quinoline Inhibitor of the Canonical NF- $\kappa$ B Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 8-Aminoquinoline-4-carboxylic acid (EVT-392730) | 121689-23-4 [evitachem.com]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 8-Aminoquinoline | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub> | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 12. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 14. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 15. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. Anti-Cancer Agents in Medicinal Chemistry [[kld-journal.fedlab.ru](https://kld-journal.fedlab.ru)]
- 19. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 20. 8-Aminoquinoline-4-carboxylic acid | C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 14226198 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 21. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 22. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 23. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 24. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 25. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 26. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 27. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [8-Aminoquinoline-4-carboxylic Acid: A Versatile Heterocyclic Scaffold for Scientific Advancement]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040990#8-aminoquinoline-4-carboxylic-acid-as-a-heterocyclic-building-block>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)